molecular formula C11H12N2O2 B14058245 Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate CAS No. 52820-45-8

Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate

Cat. No.: B14058245
CAS No.: 52820-45-8
M. Wt: 204.22 g/mol
InChI Key: JKJLRQSAOJQHLL-UHFFFAOYSA-N
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Description

Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a hydrazinylidene group (-NH-N=CH-) attached to a para-substituted phenyl ring. Such compounds are often intermediates in organic synthesis, particularly in the preparation of heterocyclic systems (e.g., pyrazoles, thiazoles) for pharmaceutical or agrochemical applications .

Properties

CAS No.

52820-45-8

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(4-methanehydrazonoylphenyl)prop-2-enoate

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)7-6-9-2-4-10(5-3-9)8-13-12/h2-8H,12H2,1H3

InChI Key

JKJLRQSAOJQHLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazinylidenemethyl group.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate is highlighted through comparisons with the following analogs:

Functional Group Variations

Compound Name Key Features Physical/Chemical Properties Applications Ref.
This compound Hydrazinylidene (-NH-N=CH-), propenoate ester Likely moderate polarity due to ester and hydrazine groups; potential for tautomerism Intermediate for heterocycles, coordination chemistry
3-(Hydrazinylidenemethyl)-4-nitro-N-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine (20a) Hydrazinylidene, nitro, pyrazole core Red solid, mp 194–195°C; IR: ν=3280 (N-H), 1605 (C=N) Biotargeted synthesis (antimicrobial/anticancer agents)
Methyl 3-[4-(bromomethyl)phenyl]prop-2-enoate Bromomethyl substituent, propenoate ester Liquid/oily product; reactive C-Br bond for nucleophilic substitution Intermediate for alkylation or cross-coupling reactions
4-[[[4-(4′-Hydroxyphenylazo)phenyl]imino]methyl]phenyl-2-propenoate Azo (-N=N-), imino (-CH=N-), propenoate ester Oily product; IR: ν=1749 (>C=O), 1442 (-N=N-) Dye chemistry, photoresponsive materials

Structural and Reactivity Insights

  • Electronic Effects : The hydrazinylidene group in the target compound enhances electron delocalization across the phenyl ring, contrasting with electron-withdrawing groups (e.g., nitro in 20a or bromo in the bromomethyl analog). This impacts reactivity in cycloaddition or nucleophilic substitution .
  • Thermal Stability: Pyrazole derivatives (e.g., 20a) exhibit higher melting points (194–195°C) compared to propenoate esters (often oily or low-melting), suggesting greater rigidity due to aromatic heterocycles .
  • Biological Relevance: Hydrazinylidene-containing pyrazoles (e.g., 20a/b) are prioritized in drug discovery for hydrogen-bonding interactions with biological targets, whereas brominated propenoates (e.g., ) serve as alkylating agents in medicinal chemistry.

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